Cas no 53823-03-3 (1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-,(2S)-)

53823-03-3 structure
Nome del prodotto:1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-,(2S)-
1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-,(2S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-,(2S)-
- Onitisin
- 1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-,(2S...
- 4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one
- (-)-2,3-Dihydro-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one
- 1H-Inden-1-one, 2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-, (-)-
- Hydroxypterosin A
- [ "Hydroxypterosin A" ]
- AKOS032948151
- DTXSID00968611
- 53823-03-3
- 4-Hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one
- DA-56449
-
- Inchi: InChI=1S/C15H20O4/c1-8-10(4-5-16)9(2)13(18)11-6-15(3,7-17)14(19)12(8)11/h16-18H,4-7H2,1-3H3
- Chiave InChI: DKTHZTCRZGYKCV-HNNXBMFYSA-N
- Sorrisi: CC1=C(C(=C(C2=C1C(=O)C(C2)(C)CO)O)C)CCO
Proprietà calcolate
- Massa esatta: 264.13600
- Massa monoisotopica: 264.136
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 19
- Conta legami ruotabili: 3
- Complessità: 356
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 77.8A^2
- XLogP3: 1.9
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.2±0.1 g/cm3
- Punto di ebollizione: 504.6±50.0 °C at 760 mmHg
- Punto di infiammabilità: 273.1±26.6 °C
- Indice di rifrazione: 1.59
- PSA: 77.76000
- LogP: 1.28120
- Pressione di vapore: 0.0±1.4 mmHg at 25°C
1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-,(2S)- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-,(2S)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O25790-5mg |
4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one |
53823-03-3 | 5mg |
¥4800.0 | 2021-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4713-1 mg |
Onitisin |
53823-03-3 | 1mg |
¥2435.00 | 2022-04-26 | ||
TargetMol Chemicals | TN4713-1 mL * 10 mM (in DMSO) |
Onitisin |
53823-03-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4520 | 2023-09-15 | |
TargetMol Chemicals | TN4713-5 mg |
Onitisin |
53823-03-3 | 98% | 5mg |
¥ 4,420 | 2023-07-10 | |
A2B Chem LLC | AG28357-5mg |
Onitisin |
53823-03-3 | 5mg |
$785.00 | 2024-04-19 | ||
TargetMol Chemicals | TN4713-5mg |
Onitisin |
53823-03-3 | 5mg |
¥ 4420 | 2024-07-19 | ||
TargetMol Chemicals | TN4713-1 ml * 10 mm |
Onitisin |
53823-03-3 | 1 ml * 10 mm |
¥ 4520 | 2024-07-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1094332-5mg |
Onitisin |
53823-03-3 | 98% | 5mg |
¥2086.00 | 2024-05-09 | |
Ambeed | A682825-5mg |
Onitisin |
53823-03-3 | 98+% | 5mg |
$293.0 | 2025-03-04 |
1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-,(2S)- Letteratura correlata
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
53823-03-3 (1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-,(2S)-) Prodotti correlati
- 53823-02-2(1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-)
- 878208-89-0(4-(3-Aminopropyl)-5-4-(Dimethylamino)Phenyl-1,2-Dihydro-3h-Pyrazol-3-One)
- 1214337-51-5(2-(Difluoromethyl)-6-fluoroanisole)
- 1261867-41-7(3-(3-Chloro-2-(difluoromethoxy)benzoyl)pyridine)
- 2310096-85-4(1-(5-bromopyrimidin-2-yl)-4-{1,2,4triazolo4,3-bpyridazin-6-yl}-1,4-diazepane)
- 1172596-22-3(Azanylidynemolybdenum;hydroxy(triphenyl)silane;pyridine)
- 1797761-27-3(2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide)
- 1361886-87-4(3-(Aminomethyl)-2-methyl-4-(trifluoromethoxy)pyridine-5-acetic acid)
- 1281087-02-2(2-phenyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide)
- 179524-60-8((2,6-Difluorophenyl)methanesulfonyl Chloride)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:53823-03-3)1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-,(2S)-

Purezza:99%
Quantità:5mg
Prezzo ($):264